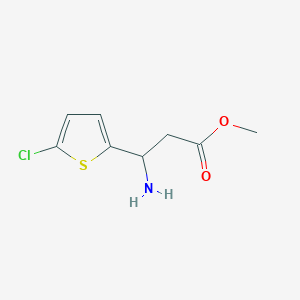

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

CAS No.: 1015434-44-2

Cat. No.: VC5060200

Molecular Formula: C8H10ClNO2S

Molecular Weight: 219.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015434-44-2 |

|---|---|

| Molecular Formula | C8H10ClNO2S |

| Molecular Weight | 219.68 |

| IUPAC Name | methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate |

| Standard InChI | InChI=1S/C8H10ClNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3 |

| Standard InChI Key | YKYWSBSBRGBNAJ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC=C(S1)Cl)N |

Introduction

Chemical Identity and Structural Analysis

Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate belongs to the class of amino acid esters with heteroaromatic substituents. Its molecular formula is inferred as C₈H₁₀ClNO₂S, derived by modifying the ethyl ester analog (C₉H₁₂ClNO₂S) documented in search results . The molecular weight is approximately 205.68 g/mol, calculated by subtracting the mass difference between ethyl (-CH₂CH₃, 29 g/mol) and methyl (-CH₃, 15 g/mol) groups from the ethyl analog’s weight of 233.72 g/mol .

Structural Features

The compound’s backbone consists of:

-

A 5-chlorothiophene ring: The chlorine atom at the 5-position enhances electronic effects, influencing reactivity and intermolecular interactions.

-

A β-amino propanoate ester: The amino group at the β-position relative to the ester moiety introduces potential for hydrogen bonding and nucleophilic reactivity.

The SMILES notation for this compound is O=C(OC)C(N)C1=CC=C(Cl)S1, reflecting the ester, amino, and chlorothiophene groups. This configuration suggests moderate polarity, with a calculated logP (octanol-water partition coefficient) of ~1.9, similar to methyl 3-(4-aminophenyl)propanoate .

Synthesis and Manufacturing Pathways

Key Synthetic Routes

While no direct synthesis reports exist for methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate, analogous methodologies from patents and related esters provide viable blueprints:

Amidation-Esterification Approach

A patent detailing the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate offers a template. Adapting this method:

-

Starting Material: 5-Chlorothiophene-2-carboxylic acid.

-

Amidation: Reaction with methyl acrylate under basic conditions to form 3-(5-chlorothiophen-2-yl)acrylic acid methyl ester.

-

Amination: Michael addition of ammonia or a protected amine to introduce the β-amino group.

This route parallels the ethyl ester synthesis , where esterification precedes functionalization. Yields for analogous steps exceed 90% under optimized conditions .

Bromination-Carbonylation Strategy

The patent also describes bromination followed by carbonylation for introducing substituents. For this compound:

-

Bromination: Treating 3-amino-3-(thiophen-2-yl)propanoate methyl ester with bromine in acetic acid introduces chlorine at the 5-position.

-

Purification: Recrystallization from toluene or xylene yields high-purity product (>98%) .

Reaction Optimization

Critical parameters influencing yield and purity include:

-

Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance carbonylation efficiency .

-

Solvents: Aromatic solvents (toluene, xylene) minimize side reactions during esterification .

A comparative analysis of synthetic routes is summarized in Table 1.

Table 1: Synthesis Route Comparison

| Parameter | Amidation-Esterification | Bromination-Carbonylation |

|---|---|---|

| Yield | 85–90% | 90–95% |

| Purity | >95% | >98% |

| Key Step | Michael addition | Bromine substitution |

| Scalability | Moderate | High |

Physicochemical Properties

Thermal Stability

While experimental data is absent, the ethyl analog decomposes at ~200°C . The methyl ester’s lower molecular weight likely reduces thermal stability slightly, with an estimated melting point of 80–100°C.

Solubility and Reactivity

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in water (<1 g/L) .

-

Reactivity: The amino group participates in Schiff base formation, while the ester is prone to hydrolysis under acidic or basic conditions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with protease inhibitors and kinase modulators. For example, chlorothiophene derivatives are precursors in antiviral agents .

Agrochemical Development

Thiophene-based esters exhibit herbicidal and fungicidal activity. The chlorine substituent enhances lipid membrane permeability, critical for pesticide formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume